tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate
Description
The compound tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a hydroxyl group and a (3,4-dichlorophenoxy)methyl moiety. The tert-butyl carbamate group at the 1-position enhances steric protection and modulates solubility.
Properties
IUPAC Name |
tert-butyl 4-[(3,4-dichlorophenoxy)methyl]-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO4/c1-16(2,3)24-15(21)20-8-6-17(22,7-9-20)11-23-12-4-5-13(18)14(19)10-12/h4-5,10,22H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSHINBNMXOYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116666 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3,4-dichlorophenoxy)methyl]-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007908-51-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3,4-dichlorophenoxy)methyl]-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007908-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3,4-dichlorophenoxy)methyl]-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Piperidone Derivatives
A foundational step in synthesizing the target compound involves the reduction of 4-piperidone intermediates. As demonstrated in US7276609B2, hydrogenation under controlled pressure (2–5 bar) with palladium on carbon (Pd/C) catalysts (10–40 wt%) in acetic acid efficiently converts ketones to secondary alcohols. For example, hydrogenating tert-butyl 4-oxopiperidine-1-carboxylate in the presence of 5% Pd/C (Type 437) at ambient temperature (10–30°C) yields tert-butyl 4-hydroxypiperidine-1-carboxylate, a critical precursor. This step typically achieves >90% conversion, though subsequent purification via vacuum distillation or recrystallization may reduce overall yields to ~55%.
Hydroxymethylation via Grignard Addition
Introducing the hydroxymethyl group at the 4-position of the piperidine ring requires nucleophilic addition to the ketone. Treating tert-butyl 4-oxopiperidine-1-carboxylate with formaldehyde under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran (THF)) generates tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate. This reaction proceeds at elevated temperatures (50–70°C) and necessitates anhydrous conditions to prevent hydrolysis of the Boc group.
Phenoxymethyl Group Installation
Mitsunobu Coupling for Ether Formation
The Mitsunobu reaction, as outlined in US20020038031A1, enables the formation of the phenoxymethyl ether linkage. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate reacts with 3,4-dichlorophenol to produce the target compound. Key parameters include:
Nucleophilic Substitution with Activated Intermediates
An alternative approach involves converting the hydroxymethyl group to a tosylate or mesylate leaving group. For instance, treating tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) forms the corresponding mesylate, which undergoes substitution with 3,4-dichlorophenoxide in dimethyl sulfoxide (DMSO) at 85°C. Yields for this step range from 50–65%, with higher temperatures favoring faster kinetics but risking Boc group degradation.
Protection and Deprotection Dynamics
Boc Group Stability Under Acidic Conditions
The tert-butoxycarbonyl (Boc) protecting group remains intact during most synthetic steps but requires acidic conditions for removal. As shown in ChemicalBook syntheses, trifluoroacetic acid (TFA) in DCM effectively cleaves the Boc group at room temperature. However, in the target compound, the Boc group is retained, necessitating neutralization with aqueous sodium hydroxide post-reaction to prevent premature deprotection.
Selective Hydroxyl Protection
To avoid cross-reactivity during phenoxymethyl installation, one hydroxyl group may be protected as a tert-butyldimethylsilyl (TBS) ether. For example, tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate reacts with TBS chloride in imidazole-containing DCM, selectively shielding the primary hydroxyl group. After phenoxymethylation, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, restoring the hydroxyl functionality.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF or DMSO | Enhances solubility of polar intermediates |
| Catalyst | 5% Pd/C (Type 38H) | Maximizes hydrogenation efficiency |
| Temperature | 70–85°C (coupling) | Accelerates substitution kinetics |
| Pressure | 2–5 bar (H₂) | Balances reaction rate and safety |
Yield Comparison Across Methodologies
| Method | Key Step | Yield (%) |
|---|---|---|
| Mitsunobu coupling | Ether formation | 60–70 |
| Nucleophilic substitution | Tosylate displacement | 50–65 |
| Hydrogenation | Ketone reduction | 55–75 |
Challenges and Mitigation Strategies
Regioselectivity in Geminal Di-Substitution
The simultaneous presence of hydroxyl and phenoxymethyl groups on the same carbon introduces steric and electronic challenges. Employing bulky protecting groups (e.g., TBS) and low-temperature conditions minimizes unwanted elimination or rearrangement.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: : The compound can be reduced to remove the chlorine atoms on the aromatic ring.
Substitution: : The chlorine atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidine-4-one derivatives.
Reduction: : Dichlorophenol derivatives.
Substitution: : Various substituted phenol derivatives.
Scientific Research Applications
Tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound may be used in the study of biological systems, particularly in understanding the interactions of chlorinated aromatic compounds with biological targets.
Industry: : Use in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity: The target compound’s 3,4-dichlorophenoxy group confers higher logP compared to non-halogenated analogs (e.g., tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate, MW 275.39) . Brominated analogs (e.g., bromomethyl derivative, MW 294.19) may exhibit similar logP but greater reactivity .
- Solubility: The hydroxyl and carbamate groups enhance aqueous solubility relative to fully aliphatic analogs (e.g., tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate) . However, the dichlorophenoxy group reduces solubility compared to amine-containing derivatives (e.g., anilino analog) .
- Stability : The tert-butyl carbamate group protects the piperidine nitrogen from oxidation, improving stability under physiological conditions .
Biological Activity
tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate (referred to as compound T) is a synthetic derivative of piperidine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxypiperidine moiety and a dichlorophenoxy group, indicating possible interactions with various biological targets.
- Chemical Formula : C17H23Cl2NO4
- Molecular Weight : 364.28 g/mol
- CAS Number : 2007908-51-0
Research indicates that compound T may act as a modulator of several biological pathways. It is particularly noted for its potential role in neuroprotection and anti-inflammatory responses:
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling which is crucial in cognitive functions .
- Neuroprotective Effects : Studies suggest that derivatives of piperidine can protect neuronal cells from amyloid beta-induced toxicity, which is significant in the context of Alzheimer's disease .
- Anti-inflammatory Activity : The presence of the dichlorophenoxy group may confer anti-inflammatory properties, potentially through modulation of cytokine production in glial cells .
In Vitro Studies
In vitro studies have assessed the effects of compound T on cell viability and inflammatory markers:
- Astrocyte Protection : Compound T has shown moderate protective effects against oxidative stress induced by amyloid beta (Aβ) in astrocytes. It was observed to reduce cell death and improve cell viability when co-administered with Aβ .
- Cytokine Modulation : Treatment with compound T resulted in decreased levels of tumor necrosis factor-alpha (TNF-α), suggesting its potential role in modulating inflammatory responses within the central nervous system .
In Vivo Studies
In vivo models have further elucidated the biological activity of compound T:
- Scopolamine-Induced Models : In animal studies, compound T exhibited a reduction in oxidative stress markers such as malondialdehyde (MDA), indicating its potential antioxidant properties. However, these effects were less pronounced compared to established treatments like galantamine .
Case Studies and Research Findings
Q & A
Q. What are the typical synthetic routes for tert-butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate?
The compound is synthesized via nucleophilic substitution and subsequent hydroxyl protection. A representative approach involves:
- Step 1 : Reacting 3,4-dichlorophenol with a chloromethylating agent (e.g., chloromethyl methyl ether) to form 3,4-dichlorophenoxymethyl chloride.
- Step 2 : Coupling the intermediate with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions (e.g., K₂CO₃ in DMF) to install the phenoxy-methyl group.
- Step 3 : Hydroxyl group protection using tert-butyldimethylsilyl (TBS) chloride or similar reagents to prevent undesired side reactions during purification. Final purification is achieved via silica gel chromatography (ethyl acetate/hexane gradient) .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | ClCH₂OCH₃, H₂SO₄ | 85–90 |
| 2 | K₂CO₃, DMF, 80°C | 70–75 |
| 3 | TBSCl, imidazole | 90–95 |
Q. How is the structure of this compound confirmed in synthetic workflows?
Structural characterization employs:
- ¹H/¹³C-NMR : Peaks for the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), piperidine protons (δ ~3.4–4.0 ppm), and aromatic protons (δ ~6.8–7.2 ppm) confirm connectivity .
- HPLC-MS : Retention time (~8.2 min) and molecular ion [M+H]⁺ at m/z 418.1 (calculated: 417.08) verify purity and molecular weight .
- X-ray crystallography (if crystalline): SHELXL refinement resolves stereochemistry and bond angles, particularly for the hydroxypiperidine moiety .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Flame-resistant lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity: Category 4 for oral/dermal/inhalation) .
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid water jets to prevent dispersion .
Advanced Research Questions
Q. How can synthetic yields be optimized for the coupling step (Step 2)?
Yield improvements focus on:
- Solvent Selection : Replacing DMF with acetonitrile reduces side reactions (e.g., tert-butyl ester hydrolysis) while maintaining reactivity .
- Catalysis : Adding catalytic KI (5 mol%) enhances nucleophilic substitution efficiency by 15–20% .
- Temperature Control : Lowering reaction temperature to 60°C minimizes thermal degradation of the hydroxypiperidine core.
Data Comparison :
| Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 80 | 70–75 |
| Acetonitrile | KI (5%) | 60 | 85–90 |
Q. How are stereochemical ambiguities resolved in the hydroxypiperidine moiety?
The 4-hydroxypiperidine group can exhibit axial/equatorial isomerism. Strategies include:
- NOESY NMR : Cross-peaks between the hydroxyl proton and axial piperidine protons confirm equatorial orientation of the hydroxyl group.
- Chiral HPLC : Separation using a Chiralpak AD-H column (hexane/isopropanol, 90:10) identifies enantiomeric excess (>98% ee) .
- Density Functional Theory (DFT) : Computational modeling predicts the equatorial conformation as energetically favorable (ΔG = –2.3 kcal/mol) .
Q. How should conflicting spectral data (e.g., NMR vs. MS) be analyzed?
Contradictions often arise from impurities or isotopic patterns:
- Purity Check : Re-run HPLC-MS with a longer gradient (e.g., 20–100% acetonitrile over 30 min) to detect trace impurities .
- Isotopic Analysis : Compare observed m/z 418.1 ([M+H]⁺) with simulated isotopic distribution (e.g., Cl₂ isotopic peaks at m/z 420.1 and 422.1) .
- 2D NMR (HSQC/HMBC) : Correlate ambiguous proton signals with carbon shifts to confirm assignments .
Methodological Notes
- Data Synthesis : Evidence was cross-referenced for consistency (e.g., toxicity classifications , synthesis protocols ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
